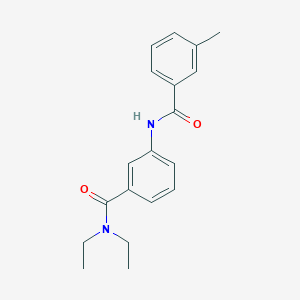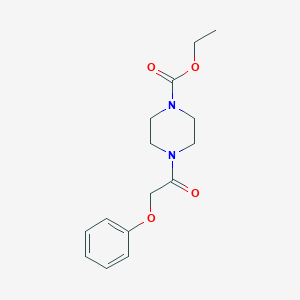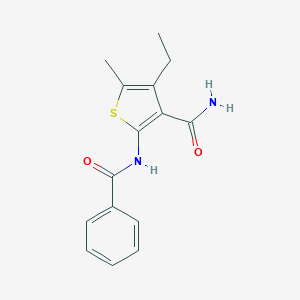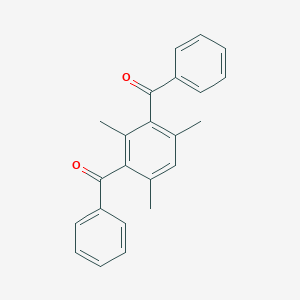![molecular formula C16H12Cl2N2O4 B240894 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide, commonly known as CFAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFAH is a hydrazide derivative that has been synthesized using a specific method, and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CFAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CFAH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CFAH has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
CFAH has been found to exhibit various biochemical and physiological effects. Studies have shown that CFAH exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. CFAH has also been found to exhibit anti-inflammatory and anti-oxidant effects by reducing the production of various pro-inflammatory cytokines and reactive oxygen species. Additionally, CFAH has been found to exhibit potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CFAH in lab experiments is its high purity and efficiency of synthesis. CFAH has been synthesized using a specific method that yields a high purity product, which is important for ensuring accurate and reliable results in lab experiments. However, one limitation of using CFAH in lab experiments is its potential toxicity and cytotoxic effects. Careful consideration should be taken when handling CFAH in lab experiments to avoid any potential health risks.
Zukünftige Richtungen
There are various future directions for research on CFAH. One area of research could focus on further elucidating the mechanism of action of CFAH and its specific targets in cancer cells. Another area of research could focus on optimizing the synthesis method of CFAH to improve its yield and efficiency. Additionally, further research could investigate the potential applications of CFAH in the treatment of various inflammatory and oxidative stress-related diseases, as well as its potential neuroprotective effects.
Synthesemethoden
CFAH has been synthesized using a method that involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenoxyacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of CFAH as a yellow solid, which can be purified using column chromatography. This synthesis method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
CFAH has been found to exhibit various potential applications in the field of medicine. One of the primary applications of CFAH is its potential as an anti-cancer agent. Studies have shown that CFAH exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFAH has also been found to exhibit potential anti-inflammatory and anti-oxidant effects, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide |
|---|---|
Molekularformel |
C16H12Cl2N2O4 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-1-3-12(4-2-11)22-8-16(21)20-19-7-10-5-14-15(6-13(10)18)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+ |
InChI-Schlüssel |
RIXTYYCSPJDWCB-FBCYGCLPSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)




![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)

